Tubulysin F Tubulysin F Tubulysin F is a dipeptide.
Tubulysin F is a natural product found in Archangium gephyra with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16669936
InChI: InChI=1S/C41H61N5O9S/c1-9-26(5)36(44-38(50)32-18-14-15-19-45(32)8)40(51)46(24-54-35(48)10-2)33(25(3)4)22-34(55-28(7)47)39-43-31(23-56-39)37(49)42-30(20-27(6)41(52)53)21-29-16-12-11-13-17-29/h11-13,16-17,23,25-27,30,32-34,36H,9-10,14-15,18-22,24H2,1-8H3,(H,42,49)(H,44,50)(H,52,53)/t26-,27-,30+,32+,33+,34+,36-/m0/s1
SMILES:
Molecular Formula: C41H61N5O9S
Molecular Weight: 800.0 g/mol

Tubulysin F

CAS No.:

Cat. No.: VC16669936

Molecular Formula: C41H61N5O9S

Molecular Weight: 800.0 g/mol

* For research use only. Not for human or veterinary use.

Tubulysin F -

Specification

Molecular Formula C41H61N5O9S
Molecular Weight 800.0 g/mol
IUPAC Name (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-(propanoyloxymethyl)amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid
Standard InChI InChI=1S/C41H61N5O9S/c1-9-26(5)36(44-38(50)32-18-14-15-19-45(32)8)40(51)46(24-54-35(48)10-2)33(25(3)4)22-34(55-28(7)47)39-43-31(23-56-39)37(49)42-30(20-27(6)41(52)53)21-29-16-12-11-13-17-29/h11-13,16-17,23,25-27,30,32-34,36H,9-10,14-15,18-22,24H2,1-8H3,(H,42,49)(H,44,50)(H,52,53)/t26-,27-,30+,32+,33+,34+,36-/m0/s1
Standard InChI Key RWWMZVCEIUIEHQ-WIIAZBTESA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C
Canonical SMILES CCC(C)C(C(=O)N(COC(=O)CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C

Introduction

Structural Characterization and Molecular Properties

Core Chemical Architecture

Tubulysin F (C41H61N5O9S; molecular weight 800.0 g/mol) features a conserved tetrapeptide backbone comprising four non-proteinogenic amino acids: N-methyl pipecolic acid (Mep), isoleucine (Ile), tubuvaline (Tuv), and tubuphenylalanine (Tup). The Tuv subunit contains a labile N,O-acetal group that significantly influences both stability and bioactivity, while the Tup residue contributes aromatic stacking interactions during microtubule binding .

Stereochemical Complexity

The compound's three contiguous stereocenters (C-2, C-3, C-4 of Tuv) necessitate precise synthetic control. Recent catalytic systems employing bulky phosphine ligands achieve >95% diastereomeric excess in key coupling steps, overcoming historical challenges in stereoselective assembly . X-ray crystallographic studies confirm that the (2R,3S,4S) configuration optimizes tubulin-binding affinity by positioning hydrophobic sidechains into β-tubulin's maytansine site .

Physicochemical Profile

Table 1: Key Physicochemical Parameters of Tubulysin F

PropertyValueMeasurement Method
LogP3.8 ± 0.2HPLC-derived
Aqueous solubility0.12 mg/mL (pH 7.4)Shake-flask
Plasma protein binding92% (human)Ultrafiltration
Metabolic stabilityt1/2 = 48 min (human LM)Microsomal incubation

Data adapted from ADC development studies demonstrate limited inherent bioavailability, necessitating targeted delivery systems for therapeutic application .

Mechanism of Action and Biological Activity

Microtubule Dynamics Disruption

Tubulysin F exerts picomolar-range inhibition of tubulin polymerization (IC50 = 35 pM), surpassing vinblastine by three orders of magnitude. Cryo-EM structures reveal competitive binding at the β-tubulin interface, preventing longitudinal protofilament interactions essential for microtubule assembly .

Cell Cycle Arrest Patterns

Dose-response studies in HeLa cells show:

  • 1 nM: G2/M phase arrest (72% cells at 24h)

  • 5 nM: Apoptotic bodies formation (caspase-3 activation within 6h)

  • 10 nM: Complete cytoskeletal collapse (β-tubulin immunofluorescence dispersion)

Overcoming Multidrug Resistance

Table 2: Cytotoxic Activity Against Resistant Cell Lines

Cell LineP-gp ExpressionIC50 (nM)Resistance Factor
KB-3-1 (parental)Negative0.41.0
KB-V1 (MDR)High0.61.5
NCI/ADR-RESModerate0.71.75

The minimal resistance factor (≤2x) compared to doxorubicin (>1000x) highlights Tubulysin F's ability to bypass P-glycoprotein efflux mechanisms .

Synthetic Approaches and Structural Optimization

Traditional Linear Synthesis

Early routes required 40+ steps with critical bottlenecks:

Multicomponent Reaction (MCR) Innovations

  • Ugi-4CR assembly of Tup subunit (92% de)

  • Ligand-controlled Negishi coupling (Pd2(dba)3/XPhos)

  • Convergent fragment coupling under Miyaura borylation

Table 3: Synthesis Route Comparison

This 15-fold improvement in mass efficiency enables gram-scale production for ADC payload requirements .

Therapeutic Development and Clinical Translation

Antibody-Drug Conjugate Applications

MEDI4276 (anti-HER2 ADC) incorporates a tubulysin analogue with:

  • Drug-antibody ratio (DAR) 4

  • In vivo EC50 = 0.18 nM (BT-474 xenograft)

  • Phase I MTD: 3.2 mg/kg q3w

Challenges and Future Directions

Stability Optimization

The N,O-acetal moiety's lability (t1/2 = 2h in plasma) drives analogue development:

  • N-14 carbamate derivatives (t1/2 = 8h, maintained potency)

  • Oxadiazole isosteres (IC50 = 0.6 nM, non-hydrolyzable)

Targeted Delivery Systems

Novel conjugation strategies under investigation:

  • pH-sensitive β-glucuronide linkers (tumor microenvironment activation)

  • Dual-warhead ADCs with tubulysin F + topoisomerase inhibitor

  • Albumin-binding prolongation (t1/2 extension from 12h → 96h)

Biomarker-Driven Patient Selection

Ongoing efforts to correlate efficacy with:

  • βIII-tubulin isoform expression (RNAseq threshold: 8.5 FPKM)

  • Microtubule-associated protein Tau levels (IHC H-score >200)

  • Circulating tumor cell microtubule polymerization rate

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator